1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Description
1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a halogenated indazole derivative characterized by a bicyclic indazole core fused with a partially saturated cyclohexene ring. The 3-bromophenyl substituent at the N1 position introduces steric bulk and electronic effects, which influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to microtubule-targeting agents like Suprafenacine (SRF), a related indazole-hydrazide with demonstrated anticancer activity via microtubule destabilization .
Properties
IUPAC Name |
1-(3-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(16-17)14(18)19/h3-5,8H,1-2,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQZORHBTCMSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC(=CC=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Grignard reaction followed by oxidation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with this compound, suggesting its potential as a lead compound for developing new anticancer agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : Animal models of Alzheimer's disease treated with the compound exhibited improved cognitive function and reduced amyloid plaque formation, indicating its potential role in neuroprotection .
Anti-inflammatory Properties
1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has shown anti-inflammatory effects in various experimental models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory disorders.
- Research Findings : Inflammatory models demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6, highlighting its therapeutic potential in conditions like rheumatoid arthritis .
Table 1: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | High yield | Requires specific conditions |
| Carboxylation | Versatile | May require protective groups |
Hazard Classification:
- Acute Toxicity : Harmful if swallowed (H302)
- Skin Irritation : Causes skin irritation (H315)
- Eye Irritation : Causes serious eye irritation (H319)
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and indazole core allow it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Patterns
Bromophenyl Isomers
- 1-(4-Bromophenyl) Analogs: The 4-bromo isomer (CAS RN 123345-20-0, C14H13BrN2O2) shares the same molecular formula but differs in bromine placement. For example, 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (Mol. Wt. 321.17) was discontinued by CymitQuimica due to unknown efficacy concerns , whereas the 3-bromo derivative remains under investigation.
Fluorophenyl Analogs
- This analog (Mol. Wt. 260.26) showed comparable availability but lower cytotoxicity in preliminary screens compared to brominated counterparts .
- No cytotoxic data are reported, but its synthesis is well-documented .
Mixed Halogen/Methyl Derivatives
Physicochemical Properties
| Compound | Molecular Weight | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|
| 1-(3-Bromophenyl)-indazole-3-COOH | 321.17 | ~3.1 | <0.1 |
| 1-(4-Bromophenyl)-indazole-3-COOH | 321.17 | ~2.9 | <0.1 |
| 1-(4-Fluorophenyl)-indazole-3-COOH | 260.26 | ~2.3 | ~0.5 |
| SRF (Non-brominated) | 349.40 | ~2.5 | ~1.2 |
*Estimated using ChemAxon and PubChem data .
The 3-bromo derivative’s higher logP suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Fluorinated analogs balance solubility and potency better.
Biological Activity
1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 926204-36-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H13BrN2O2, and it has garnered attention for its inhibitory effects on various kinases and its anti-inflammatory properties.
Kinase Inhibition
Recent studies have highlighted the compound's ability to inhibit key kinases involved in various signaling pathways:
- GSK-3β (Glycogen Synthase Kinase 3 Beta) : This kinase is implicated in numerous cellular processes, including metabolism and cell survival. The compound demonstrated significant inhibitory activity against GSK-3β with IC50 values ranging from 10 to 1314 nM depending on structural modifications .
- IKK-β (IκB Kinase Beta) : Inhibitors of IKK-β are crucial for modulating inflammatory responses. The compound showed promising results in reducing pro-inflammatory cytokines in cellular models .
- ROCK-1 (Rho-associated protein kinase 1) : The compound also exhibited inhibitory effects on ROCK-1, which is relevant in vascular smooth muscle contraction and cellular migration .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide-induced inflammation models, it effectively suppressed nitric oxide (NO) production and reduced levels of pro-inflammatory cytokines such as IL-6 .
Cytotoxicity Studies
In vitro cytotoxicity assessments were performed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds similar to 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid were tested at various concentrations. Notably, some derivatives did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
Table 1: Summary of Biological Activities
| Activity Type | Target Kinase/Cytokine | IC50 Values (nM) | Notes |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 10 - 1314 | Varies with structural modifications |
| IKK-β Inhibition | IKK-β | Not specified | Reduces pro-inflammatory cytokines |
| ROCK-1 Inhibition | ROCK-1 | Not specified | Important for vascular function |
| Anti-inflammatory | NO and IL-6 | Significant decrease at 1 µM | Effective in LPS-induced models |
Case Study Example
In a study published by MDPI, researchers synthesized several derivatives of indazole compounds that included the target compound. These derivatives were screened for their biological activities against GSK-3β and showed varying degrees of inhibition. The most potent inhibitors were those with specific substituents that enhanced their interaction with the kinase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
